

# A Technical Deep Dive into SDI-118: A Novel Procognitive SV2A Modulator

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **SDI-118**, a novel, orally active small molecule that modulates the synaptic vesicle glycoprotein 2A (SV2A). **SDI-118** has demonstrated procognitive effects in various animal models and has undergone first-in-human clinical trials, showing promise for the treatment of cognitive impairment in a range of neurological and psychiatric disorders.[1][2][3] This document summarizes the available quantitative data, details key experimental protocols, and visualizes the proposed mechanism of action and experimental workflows.

## **Core Quantitative Data**

The following tables summarize the key quantitative data for **SDI-118** from in vitro and clinical studies.

Table 1: In Vitro Binding Affinity of SDI-118

| Target        | Ligand          | Assay<br>Type    | Preparati<br>on       | IC50 (nM) | Selectivit<br>y                                    | Referenc<br>e |
|---------------|-----------------|------------------|-----------------------|-----------|----------------------------------------------------|---------------|
| Human<br>SV2A | Radioligan<br>d | Binding<br>Assay | Recombina<br>nt hSV2A | 13        | >1000-fold<br>over SV2B,<br>>100-fold<br>over SV2C | [1]           |



Table 2: Pharmacokinetic Properties of SDI-118 (Single Ascending Oral Doses in Healthy Male Subjects)

| Dose                 | Formulation          | Tmax<br>(median,<br>hours) | Terminal Half-life (mean, hours) | Key<br>Observatio<br>n                                        | Reference |
|----------------------|----------------------|----------------------------|----------------------------------|---------------------------------------------------------------|-----------|
| 0.3 mg               | Liquid               | 1.5                        | 34-50 (across<br>all doses)      | Rapid<br>absorption.                                          | [1]       |
| 1 mg - 80 mg         | Powder in capsule    | 1.5                        | 34-50 (across<br>all doses)      | Dose-<br>proportional<br>pharmacokin<br>etics.                | [1]       |
| 10 mg (fed<br>state) | Powder in<br>capsule | 4                          | Not specified                    | No significant food effect on Cmax and AUC. Tmax was delayed. | [3]       |

Table 3: SV2A Target Occupancy of SDI-118 in the Brain (Measured by [11C]-UCB-J PET)



| Dose         | Time Point             | Mean SV2A Occupancy (%)  Key Observation |                                                         | Reference |
|--------------|------------------------|------------------------------------------|---------------------------------------------------------|-----------|
| 1 mg         | Tmax                   | ~20%                                     | Dose-<br>proportional<br>occupancy.                     | [1]       |
| 2 mg         | Tmax                   | ~40%                                     | Dose-<br>proportional<br>occupancy.                     | [1]       |
| 10 mg        | Tmax                   | ~70%                                     | Dose-<br>proportional<br>occupancy.                     | [1]       |
| 20 mg        | Tmax                   | ~80%                                     | Dose-<br>proportional<br>occupancy.                     | [1]       |
| 80 mg        | Not specified          | >95%<br>(calculated)                     | High occupancy<br>achieved at well-<br>tolerated doses. | [4][5]    |
| 1 mg - 20 mg | 24 hours post-<br>dose | ~10-40% (dose-<br>dependent)             | Sustained target engagement.                            | [1]       |

Table 4: Safety and Tolerability of SDI-118 (Single Ascending Doses)



| Doses<br>Tested | Population               | Most<br>Common<br>Adverse<br>Events      | Severity                   | Key Finding                                         | Reference |
|-----------------|--------------------------|------------------------------------------|----------------------------|-----------------------------------------------------|-----------|
| Up to 80 mg     | Healthy male<br>subjects | Dizziness,<br>hypersomnia,<br>somnolence | Mild and self-<br>limiting | Safe and well-tolerated. No serious adverse events. | [1][2]    |

## **Experimental Protocols**

Detailed methodologies for the key experiments cited are provided below.

## In Vitro Radioligand Binding Assay for SV2A

While the specific protocol used for **SDI-118** is not publicly available, a general procedure for a competitive radioligand binding assay for SV2A can be described as follows:

- Preparation of Membranes: Membranes are prepared from cells recombinantly expressing human SV2A (hSV2A).
- Radioligand: A radiolabeled ligand that binds to SV2A with high affinity, such as [³H]-ucb 30889, is used.
- Incubation: The cell membranes are incubated with the radioligand and varying concentrations of the test compound (SDI-118).
- Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
- Detection: The radioactivity trapped on the filters is quantified using liquid scintillation counting.



 Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition curve.

## First-in-Human (FIH) Single Ascending Dose (SAD) Clinical Trial

- Study Design: A randomized, double-blind, placebo-controlled study in healthy male subjects.[1][6]
- Dosing: Single ascending oral doses of SDI-118 (from 0.3 mg to 80 mg) or placebo were administered.[1]
- Pharmacokinetic Sampling: Blood samples were collected at predefined time points to determine the plasma concentrations of SDI-118.
- Safety and Tolerability Monitoring: Adverse events, vital signs, electrocardiograms (ECGs),
   and laboratory safety tests were monitored throughout the study.
- Food Effect Assessment: A crossover study was conducted where subjects received a single dose of SDI-118 in both fasted and fed states.[2]

## [11C]-UCB-J Positron Emission Tomography (PET) Imaging for SV2A Occupancy

- Radiotracer: [11C]-UCB-J, a PET tracer that specifically binds to SV2A, was used.[1]
- · Imaging Procedure:
  - A baseline PET scan is performed to measure the baseline SV2A density.
  - A single oral dose of SDI-118 is administered.
  - Dynamic PET scans are acquired at the time of maximum plasma concentration (Tmax) of
     SDI-118 and at 24 hours post-dose.[1]



Data Analysis: The SV2A occupancy is calculated by comparing the binding potential of [¹¹C]-UCB-J before and after SDI-118 administration. The binding potential is determined using kinetic modeling of the dynamic PET data.

### **Preclinical Animal Models for Cognitive Enhancement**

While the specific models used for **SDI-118** are not detailed in the available literature, common rodent models of cognitive deficit where a procognitive agent might be tested include:

- Scopolamine-induced amnesia model: Scopolamine, a muscarinic receptor antagonist, is administered to induce learning and memory deficits. The ability of the test compound to reverse these deficits is assessed using tasks like the Morris water maze or passive avoidance test.
- D-galactose-induced aging model: Chronic administration of D-galactose induces oxidative stress and cognitive decline, mimicking aspects of natural aging.
- Lipopolysaccharide (LPS)-induced neuroinflammation model: LPS administration triggers an inflammatory response in the brain, leading to cognitive impairment.

## **Visualizations**

The following diagrams illustrate key concepts related to **SDI-118**.





Proposed Mechanism of SDI-118 at the Presynaptic Terminal



Click to download full resolution via product page

Caption: Proposed mechanism of SDI-118 at the presynaptic terminal.





First-in-Human Single Ascending Dose (SAD) Study Workflow

Click to download full resolution via product page

Caption: Workflow of the first-in-human single ascending dose study of SDI-118.





Click to download full resolution via product page

Caption: Logical progression of **SDI-118**'s development from preclinical to clinical stages.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. SDI-118, a novel procognitive SV2A modulator: First-in-human randomized controlled trial including PET/fMRI assessment of target engagement PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | SDI-118, a novel procognitive SV2A modulator: First-in-human randomized controlled trial including PET/fMRI assessment of target engagement [frontiersin.org]



- 3. biorxiv.org [biorxiv.org]
- 4. SDI-118, a novel procognitive SV2A modulator: First-in-human randomized controlled trial including PET/fMRI assessment ... [ouci.dntb.gov.ua]
- 5. Syndesi Therapeutics announces positive results from two additional Phase I studies of its novel SV2A modulator SDI-118, providing strong support for the initiation of further clinical trials in cognitive impairment | VIVES fund [vivesfund.com]
- 6. Syndesi Therapeutics progresses development of SDI-118 for cognitive impairment and expands its series A financing | VIVES fund [vivesfund.com]
- To cite this document: BenchChem. [A Technical Deep Dive into SDI-118: A Novel Procognitive SV2A Modulator]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12373101#a-novel-procognitive-sv2a-modulator-sdi-118]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com